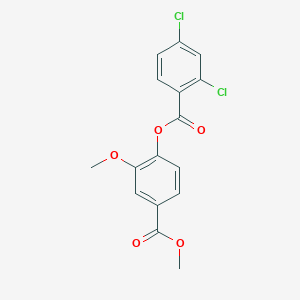
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate, also known as MDB, is a chemical compound that has been widely studied for its potential applications in scientific research. MDB belongs to the class of benzoate esters and is known for its unique chemical structure that makes it useful for a variety of applications.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models, and to promote the death of cancer cells. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a well-characterized chemical structure. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate is also stable under a variety of conditions, which makes it useful for a variety of experiments. However, there are also limitations to its use. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate can be toxic in high doses, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate. One area of research is the development of new materials and coatings based on 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate. Another area of research is the use of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is potential for the development of new drugs based on the chemical structure of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate.
Synthesemethoden
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-4-(methoxycarbonyl)phenol in the presence of a catalyst. Other methods of synthesis include the use of acid anhydrides and acid chlorides.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential applications in drug discovery, as well as for its use in the development of new materials and coatings. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate |
|---|---|
Molekularformel |
C16H12Cl2O5 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
methyl 4-(2,4-dichlorobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-5-4-10(17)8-12(11)18/h3-8H,1-2H3 |
InChI-Schlüssel |
WKLUKVCHKHZKKA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309190.png)
![Ethyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309191.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309194.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)